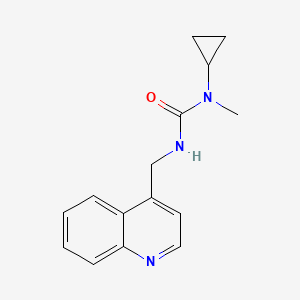
1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea, also known as CPQ, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of urea derivatives and is characterized by its unique chemical structure, which makes it an interesting target for further investigation.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea involves the inhibition of protein kinase CK2, which is a key regulator of cell proliferation and survival. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting CK2, this compound induces apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of protein kinase CK2, induction of apoptosis in cancer cells, and inhibition of cell proliferation and survival. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea is its ability to selectively inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer. This selectivity makes this compound a potential candidate for cancer therapy with minimal side effects. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent for various diseases. In addition, this compound could be further studied for its potential use in combination with other anticancer agents to enhance their efficacy.
Synthesemethoden
The synthesis of 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea involves a multi-step process that requires the use of various reagents and catalysts. One of the most commonly used methods for synthesizing this compound involves the reaction of cyclopropylamine with quinoline-4-carboxaldehyde, followed by the addition of methyl isocyanate and a palladium catalyst. This method has been shown to yield high purity this compound with good yields.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea has been studied for its potential use in various scientific research applications, including as an inhibitor of protein kinases and as a potential anticancer agent. In particular, this compound has been shown to inhibit the activity of the protein kinase CK2, which plays a key role in cell proliferation and survival. This inhibition has been shown to induce apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(12-6-7-12)15(19)17-10-11-8-9-16-14-5-3-2-4-13(11)14/h2-5,8-9,12H,6-7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETCKUPTHMNWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)NCC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
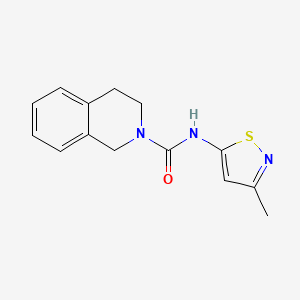
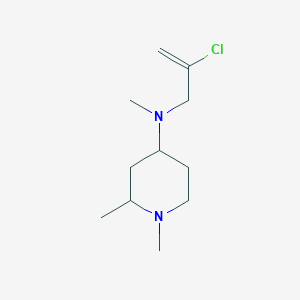
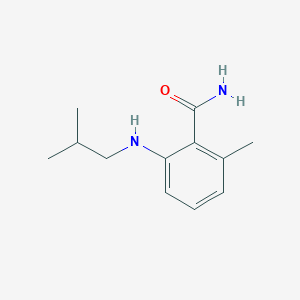
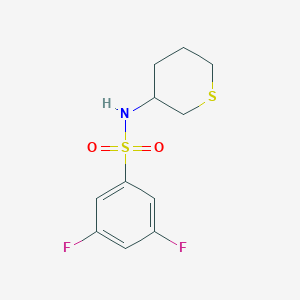
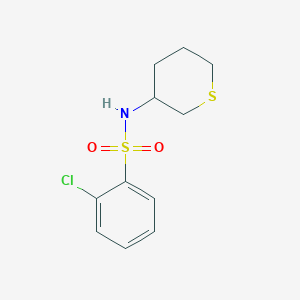


![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
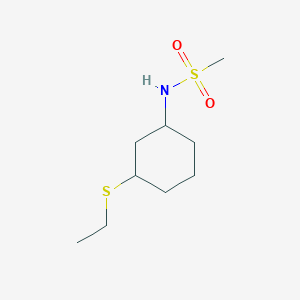

![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
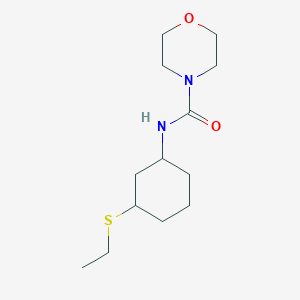
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)
